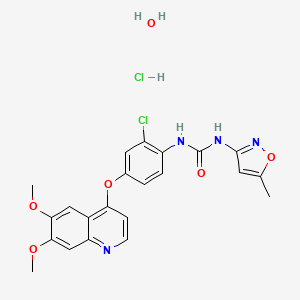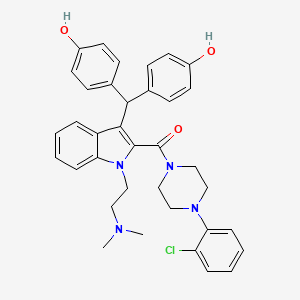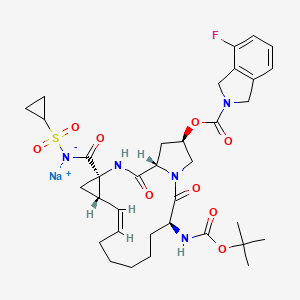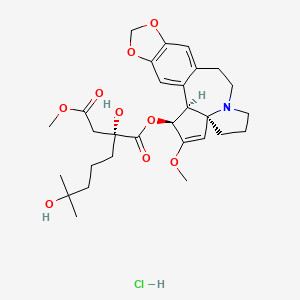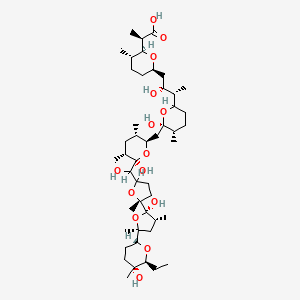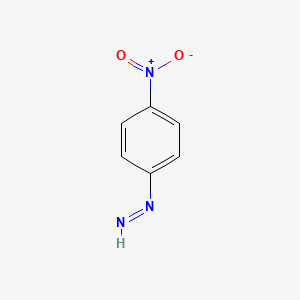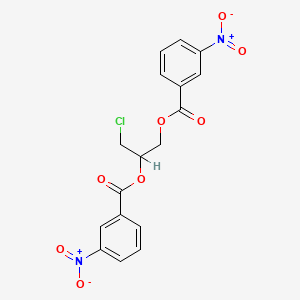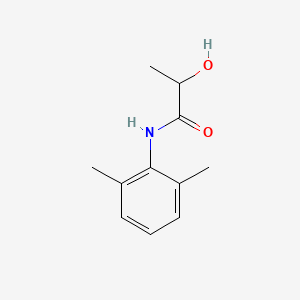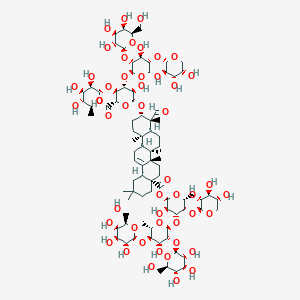
Saponoside D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saponoside D is a triterpenoid saponin.
科学的研究の応用
Chemosensitizing Properties in Cancer Therapy : Saponosides, including Saponoside D, have been studied for their potential in improving the effectiveness and selectivity of anticancer drugs. They exhibit cytotoxic, cytostatic, proapoptotic, and anti‐invasive effects in cellular models, making them promising candidates for chemopreventive and chemotherapeutic drugs. Particularly, their ability to enhance the efficacy of several chemotherapeutic agents like cisplatin and doxorubicin has been noted (Koczurkiewicz et al., 2019).
Anticancer Activity and Mechanisms : Studies have shown that saponosides, including Saponoside D, can affect the expression of genes associated with malignancy. They exhibit anti-cancer activity by inhibiting cancer cell proliferation, inducing apoptosis, and attenuating cell invasiveness, even at low concentrations (Koczurkiewicz et al., 2015).
Effects on Skin Cells and Melanoma : Research on a triterpene saponoside from Lysimachia thyrsiflora L. showed that it decreased the viability and rate of cell growth of human melanoma cells and skin fibroblasts, indicating potential applications in skin-related therapies (Galanty et al., 2008).
Synergistic Effects with Chemotherapeutic Drugs : A study demonstrated that certain saponosides, possibly including Saponoside D, could enhance the cytotoxicity of chemotherapeutic drugs, suggesting their role in combined cancer chemotherapy. This was evident in the synergistic pro-apoptotic and anti-invasive effects observed in human prostate cancer cells when combined with drugs like mitoxantrone (Koczurkiewicz et al., 2013).
Antimicrobial and Antifungal Properties : Saponins, including those similar to Saponoside D, have been isolated from various plants and demonstrated significant antimicrobial and antifungal activities. This highlights their potential application in treating infectious diseases and as bioactive components in pharmaceuticals (Lanzotti et al., 2007).
Venotonic Properties : Certain saponosides have been used in the treatment of varicose veins due to their venotonic properties. They promote Ca(2+)-dependent venous contraction, which is a key factor in their therapeutic effects on venous disorders (Raffetto & Khalil, 2011).
Bioactive Phytochemicals in Food and Medicine : Saponosides, such as Saponoside D, are important bioactive phytochemicals with potential uses in food and medicine. They have been studied for their antidiabetic properties and other health benefits, suggesting their role in the development of nutritional supplements and therapeutic agents (Miikue-Yobe et al., 2018).
特性
CAS番号 |
29741-72-8 |
|---|---|
製品名 |
Saponoside D |
分子式 |
C87H138O49 |
分子量 |
1968 g/mol |
IUPAC名 |
(2S,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-8a-[(2S,3R,4R,5S,6R)-3-hydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5R)-4-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C87H138O49/c1-28-42(94)49(101)55(107)73(120-28)134-68-65(130-79-66(132-75-57(109)51(103)46(98)36(22-89)124-75)48(100)38(26-119-79)126-71-53(105)43(95)33(92)24-117-71)61(113)78(135-69(68)70(114)115)127-41-13-14-83(6)39(84(41,7)27-91)12-15-86(9)40(83)11-10-31-32-20-82(4,5)16-18-87(32,19-17-85(31,86)8)81(116)136-77-60(112)64(63(30(3)121-77)129-72-54(106)44(96)34(93)25-118-72)131-80-67(133-76-58(110)52(104)47(99)37(23-90)125-76)59(111)62(29(2)122-80)128-74-56(108)50(102)45(97)35(21-88)123-74/h10,27-30,32-69,71-80,88-90,92-113H,11-26H2,1-9H3,(H,114,115)/t28-,29-,30+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48-,49+,50-,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62-,63-,64+,65+,66+,67+,68-,69-,71-,72-,73-,74-,75-,76-,77-,78+,79-,80-,83-,84+,85+,86+,87-/m0/s1 |
InChIキー |
WIJVRDXENCOVLH-ALYUEFILSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



